molecular formula C₁₂H₄₆N₈O₃₅S₈ B018353 Sucrosofate ammonium CAS No. 74135-13-0

Sucrosofate ammonium

Cat. No.: B018353
CAS No.: 74135-13-0
M. Wt: 1119.1 g/mol
InChI Key: LQOAWDYRUPQHRM-QRDGSJRXSA-N
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Description

Sucrosofate ammonium, also known as sucrose octasulfate ammonium, is a compound belonging to the class of organic compounds known as disaccharide sulfates. These compounds carry one or more sulfate groups on a sugar unit. This compound is primarily used in pharmaceutical and biochemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrosofate ammonium typically involves the sulfation of sucrose. This process can be achieved by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensuring anhydrous conditions to avoid hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors where sucrose is treated with sulfuric acid or sulfur trioxide. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt. The product is purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Sucrosofate ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various sulfate esters and derivatives of sucrose, which can have different functional properties depending on the reaction conditions and reagents used .

Scientific Research Applications

Sucrosofate ammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other sulfate compounds and as a catalyst in certain reactions.

    Biology: It is employed in studies involving cell signaling and molecular interactions due to its ability to bind to specific proteins and receptors.

    Medicine: this compound is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

    Industry: It is utilized in the production of surfactants and emulsifiers for various industrial applications

Mechanism of Action

The mechanism of action of sucrosofate ammonium involves its interaction with molecular targets such as fibroblast growth factor receptors. It binds to these receptors, forming a complex that triggers downstream signaling pathways, including the activation of MAPK and AKT pathways. These interactions are crucial for its biological effects, such as promoting cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrosofate ammonium is unique due to its specific binding properties and its ability to form stable complexes with proteins and receptors. This makes it particularly valuable in pharmaceutical and biochemical research, where precise molecular interactions are essential .

Properties

IUPAC Name

octaazanium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*1H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOAWDYRUPQHRM-QRDGSJRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H46N8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1119.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74135-13-0
Record name Sucrosofate ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSOFATE AMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M75U2ZH0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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